N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Catalog No.
S2949280
CAS No.
2034297-84-0
M.F
C23H27N3O4
M. Wt
409.486
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2...

CAS Number

2034297-84-0

Product Name

N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

IUPAC Name

N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide

Molecular Formula

C23H27N3O4

Molecular Weight

409.486

InChI

InChI=1S/C23H27N3O4/c27-22-13-20(15-26(22)14-17-4-2-1-3-5-17)25-23(28)19-6-9-24-21(12-19)30-16-18-7-10-29-11-8-18/h1-6,9,12,18,20H,7-8,10-11,13-16H2,(H,25,28)

InChI Key

KVSVVTDOTNDZRZ-UHFFFAOYSA-N

SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3CC(=O)N(C3)CC4=CC=CC=C4

Solubility

not available

This compound belongs to a class of molecules known as substituted isonicotinamides. The core structure consists of a pyridine ring (isonicotinamide) substituted with a variety of functional groups. In this specific case, the substitutions include:

  • A benzyl group (phenylmethane) attached to the pyrrolidinone ring at the 1-position.
  • A tetrahydropyranylmethoxy group attached to the pyridine ring at the 2-position.

Molecular Structure Analysis

The key features of the molecule include:

  • The presence of a heterocyclic aromatic ring (pyridine) which can participate in various chemical reactions.
  • A benzyl group, which is a common hydrophobic moiety that can influence the molecule's interaction with biological systems [].
  • A tetrahydropyranylmethoxy group, which can contribute to hydrogen bonding and potentially influence solubility.

Structural Features

The molecule consists of several key functional groups:

  • Isonicotinamide: This is a derivative of isonicotinic acid, a molecule with known applications in medicinal chemistry, particularly as an antitubercular agent. [Source: Isonicotinic Acid ]
  • Benzyl and tetrahydropyranylmethoxy: These groups are attached to the central scaffold and might influence the molecule's solubility, permeability, and overall pharmacological profile.

Potential Research Areas

Based on the presence of the isonicotinamide moiety, N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide could be a target for research in the following areas:

  • Antimicrobial activity: Investigating its potential effectiveness against various bacteria, fungi, or other microbial pathogens.
  • Drug design and development: Studying how structural modifications of the molecule can affect its potency and selectivity against specific targets.
  • Medicinal chemistry: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule to optimize its potential for drug development.

XLogP3

1.8

Dates

Modify: 2023-08-17

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